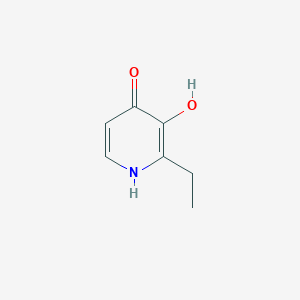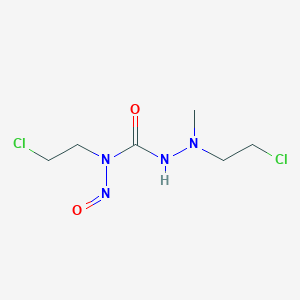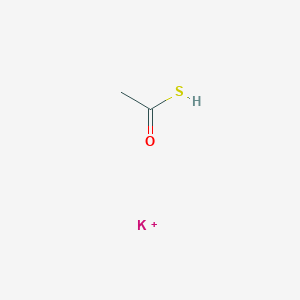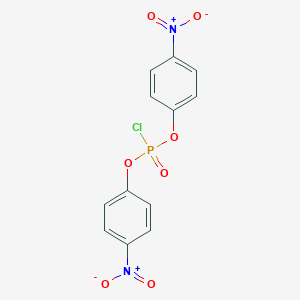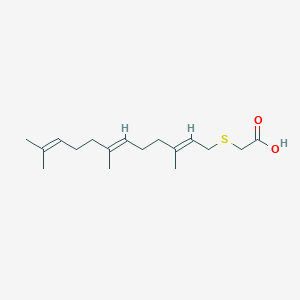
Farnesylthioacetic acid
Overview
Description
S-Farnesyl Thioacetic Acid is a chemical compound with the molecular formula C17H28O2S. This compound is significant in various biochemical and pharmacological studies due to its ability to inhibit the methylation of farnesylated and geranylgeranylated substrates .
Mechanism of Action
Target of Action
Farnesylthioacetic acid (FTA) is an analog of S-farnesyl cysteine . Its primary target is the isoprenylated protein methyltransferase , also known as S-adenosylmethionine-dependent methyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins that contain C-terminal CaaX motifs .
Mode of Action
FTA acts as a competitive inhibitor with respect to the prenylated substrate L-AFC . It also proves to be uncompetitive with respect to AdoMet , suggesting an ordered mechanism with SAM binding first . This means that FTA competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction.
Biochemical Pathways
The isoprenylated protein methyltransferase, the target of FTA, is involved in the prenylation pathway . This pathway is initiated by the addition of an isoprenoid lipid and is required for both membrane targeting and function of the proteins . The enzyme transfers methyl groups to carboxyl-terminal isoprenylated cysteine residues of proteins, generating methyl esters .
Result of Action
The action of FTA results in the inhibition of the methylation of farnesylated and geranylgeranylated substrates . This could potentially affect the function of these proteins, as methylation often plays a role in protein-protein interactions and protein stability.
Biochemical Analysis
Cellular Effects
Farnesylthioacetic acid has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the methylation of prenylated proteins . This inhibition can lead to alterations in cell function, including changes in cell proliferation, differentiation, and apoptosis. This compound’s impact on cellular processes makes it a valuable tool for studying the regulation of cellular functions and the role of prenylated proteins in these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with prenylated protein methyltransferase. This compound acts as a competitive inhibitor with respect to biotin-S-farnesyl-L-cysteine and uncompetitive with respect to S-adenosyl-L-methionine . This indicates an ordered mechanism where S-adenosyl-L-methionine binds first, followed by the binding of this compound. The inhibition of the enzyme by this compound prevents the methylation of prenylated proteins, thereby affecting their function and localization within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can inhibit capacitative calcium entry into cells, which can have long-term effects on cellular signaling and function. The temporal effects of this compound are crucial for understanding its impact on cellular processes and for designing experiments that utilize this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the methylation of prenylated proteins without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular signaling and metabolism. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to the post-translational modification of proteins. It interacts with enzymes such as prenylated protein methyltransferase to inhibit the methylation of farnesylated and geranylgeranylated substrates . This inhibition can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function. The role of this compound in these metabolic pathways highlights its importance in regulating protein modification and cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to interact with cellular membranes and proteins, affecting its localization and accumulation within cells. Understanding the transport and distribution of this compound is crucial for determining its bioavailability and effectiveness in biochemical assays and research studies.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with prenylated proteins and cellular membranes . The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on protein methylation. The subcellular localization of this compound is important for understanding its role in regulating cellular functions and for designing experiments that utilize this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Farnesyl Thioacetic Acid typically involves the reaction of farnesyl chloride with thioacetic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of S-Farnesyl Thioacetic Acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: S-Farnesyl Thioacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioacetic acid group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the thioacetic acid group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Farnesyl Thioacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used to study the inhibition of protein methylation and its effects on cellular processes.
Medicine: It has potential therapeutic applications due to its ability to inhibit protein methylation, which is involved in various diseases.
Industry: S-Farnesyl Thioacetic Acid is used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
S-Farnesyl Cysteine: An analog of S-Farnesyl Thioacetic Acid with similar inhibitory effects on protein methyltransferase.
Geranylgeranyl Thioacetic Acid: Another analog that inhibits the methylation of geranylgeranylated substrates
Uniqueness: S-Farnesyl Thioacetic Acid is unique due to its specific inhibition of isoprenylated protein methyltransferase and its ability to inhibit the methylation of both farnesylated and geranylgeranylated substrates. This makes it a valuable tool in studying protein methylation and its effects on cellular processes .
Properties
IUPAC Name |
2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-20-13-17(18)19/h7,9,11H,5-6,8,10,12-13H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWWFEVBHYESNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(=O)O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929149 | |
| Record name | [(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135784-48-4 | |
| Record name | [(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Farnesylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)
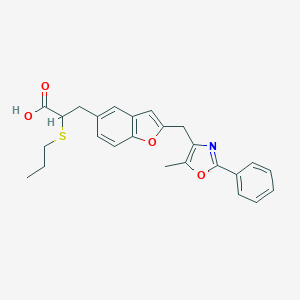
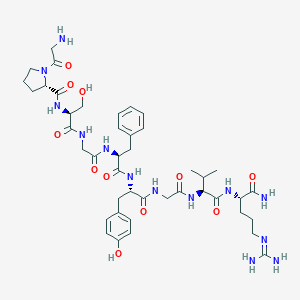
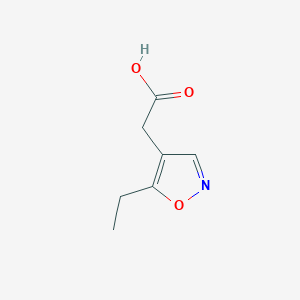
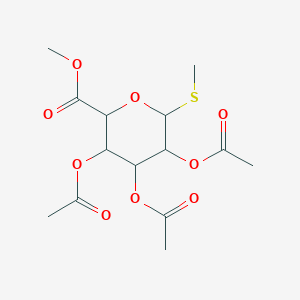
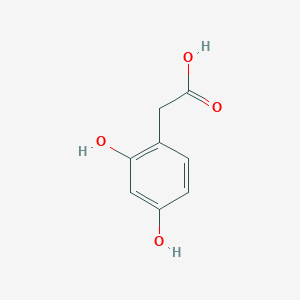

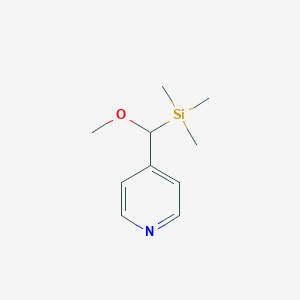
![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
